molecular formula C10H14O2 B2463449 (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol CAS No. 1568049-07-9

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B2463449
CAS No.: 1568049-07-9
M. Wt: 166.22
InChI Key: NATDHZQROBIOSH-MRVPVSSYSA-N
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Description

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound characterized by a chiral center at the first carbon atom. This compound is notable for its aromatic ring substituted with a methoxy group and a methyl group, as well as a hydroxyl group attached to the ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methoxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture obtained from the reduction step is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylacetophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.

    4-methoxy-3-methylbenzyl alcohol: Lacks the chiral center but has a similar aromatic structure.

    4-methoxy-3-methylacetophenone: An oxidized derivative with a ketone group.

Uniqueness

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.

Properties

IUPAC Name

(1R)-1-(4-methoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHZQROBIOSH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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